![molecular formula C24H30ClN7O4S B607270 N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide CAS No. 1255529-24-8](/img/structure/B607270.png)

N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide

説明

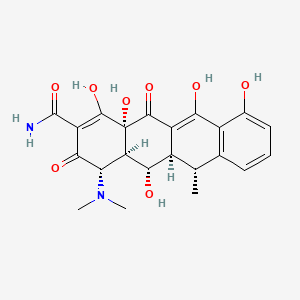

Edoxaban Isomer is an impurity of Edoxaban, a novel inhibitor of factor Xa.

科学的研究の応用

Anticoagulant

Edoxaban Isomer is a novel anticoagulant drug . It acts as a direct, selective, and reversible inhibitor of the coagulation factor Xa . It is used in the treatment of venous thromboembolism, which includes deep vein thrombosis and pulmonary embolism .

COVID-19 Treatment

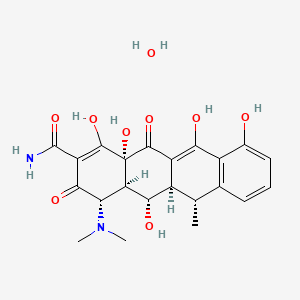

Due to the emerging problem of sudden death caused by pulmonary embolism as a consequence of coronavirus infection (COVID-19), the World Health Organization introduced new guidelines to treat patients with COVID-19 with oral anticoagulants . Edoxaban tosylate monohydrate, an oral anticoagulant, doesn’t require hospitalization after dose adjustment .

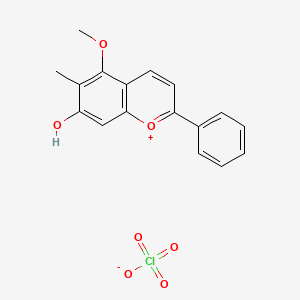

Spectrofluorimetric Analysis

A precise, sensitive, eco-friendly, simple, rapid, and derivative spectrofluorimetric method was developed to quantify edoxaban tosylate monohydrate in pure form and pharmaceutical dosage form . This method relies on the derivatization by 9-fluorenyl methyl chloroformate at room temperature in borate buffer pH 9.0 .

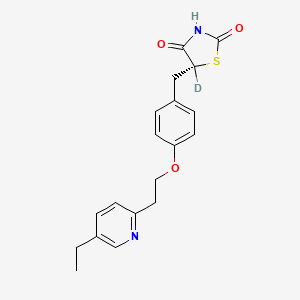

Stability Testing

Edoxaban has an oxamide bond which is susceptible to acid hydrolysis . A stability-indicating method was developed to establish its stability towards acid hydrolysis . Six major degradation products were detected, well separated, and determined by LC-MS .

Green Assessment

The green assessment of the spectrofluorimetric method was achieved utilizing the eco-scale and the Green Analytical Procedure Index . This method showed high precision and accuracy with an average percent recovery of 101.46% ± 1.02 .

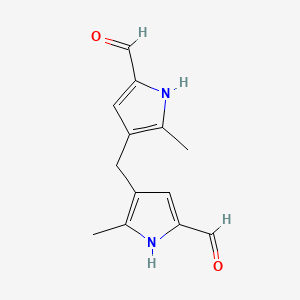

Molecular Structure Study

The geometries and energies of factor Xa inhibitors including edoxaban were studied using the Becke3LYP/6-31++G (d,p) or Grimme’s B97D/6-31++G (d,p) method .

作用機序

Target of Action

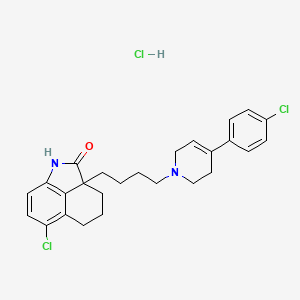

Edoxaban Isomer, also known as N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide, primarily targets Factor Xa . Factor Xa is a key protein in the coagulation cascade, which plays a crucial role in blood clot formation .

Mode of Action

Edoxaban Isomer acts as a selective inhibitor of Factor Xa . By inhibiting Factor Xa, it prevents the stepwise amplification of protein factors needed to form blood clots . This inhibition is highly selective, competitive, and concentration-dependent .

Biochemical Pathways

The inhibition of Factor Xa by Edoxaban Isomer disrupts the coagulation cascade, preventing the conversion of prothrombin into thrombin . This disruption leads to a decrease in thrombin generation and a range of platelet activation parameters, ultimately reducing the risk of clot formation .

Pharmacokinetics

Edoxaban Isomer exhibits linear and predictable pharmacokinetics . After oral administration, it quickly reaches peak plasma concentrations within 1.0–2.0 hours . The drug has high oral bioavailability, approximately 62%, and is predominantly absorbed from the upper gastrointestinal tract . The terminal elimination half-life in healthy subjects ranges from 10 to 14 hours, with minimal accumulation upon repeat once-daily dosing . Both renal and non-renal pathways contribute almost equally to its clearance .

Result of Action

The primary result of Edoxaban Isomer’s action is the reduction of stroke and systemic embolism (SE) risk in patients with nonvalvular atrial fibrillation (NVAF) and the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE) following initial therapy with a parenteral anticoagulant . It has been shown to be non-inferior to warfarin in these indications .

Action Environment

Strong p-glycoprotein inhibitors, such as dronedarone, quinidine, and verapamil, can increase the exposure of edoxaban isomer, requiring a dose reduction by 50% to avoid the risk of over-exposure . Additionally, the exposure of Edoxaban Isomer may also increase in patients with a body weight ≤60 kg and moderate renal impairment .

特性

IUPAC Name |

N'-(5-chloropyridin-2-yl)-N-[(1R,2R,4R)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30ClN7O4S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVDHZBSSITLCT-FRFSOERESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@@H](CC[C@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30ClN7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl 5-[(4-ethyl-5-formyl-3-methyl-1H-pyrrol-2-yl)methyl]-3,4-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B607198.png)

![1-[2-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]ethyl]-3-ethylurea](/img/structure/B607209.png)